3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile involves several steps. One common method includes the reaction of 4-(2-phenylethyl)piperazine with a suitable nitrile compound under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile can be compared with similar compounds such as:
3-Oxo-3-(4-pyridyl)propanenitrile: This compound has a similar structure but contains a pyridyl group instead of a phenylethyl group.
3-Oxo-3-(4-methylpiperazin-1-yl)propanenitrile: This compound features a methyl group on the piperazine ring, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific phenylethyl substitution, which can influence its interactions and applications in research .
Properties
IUPAC Name |
3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-8-6-15(19)18-12-10-17(11-13-18)9-7-14-4-2-1-3-5-14/h1-5H,6-7,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYHSIFSHFARTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.